N-(4-fluorobenzyl)-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
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Description
N-(4-fluorobenzyl)-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.14853532 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Oxazolidinones, including derivatives similar to N-(4-fluorobenzyl)-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. These compounds have shown in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs from directed chemical modification programs have demonstrated effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, among others. The presence of human serum does not affect their antibacterial activities, and studies have shown a bacteriostatic effect against staphylococci and enterococci but a bactericidal effect against streptococci, indicating their potential for treating infections caused by these pathogens (Zurenko et al., 1996).
Radiotracer Development
Compounds structurally related to this compound have been explored as potential radiotracers for imaging. For example, radiotracers for the translocator protein 18 kDa (TSPO), a protein implicated in neuroinflammation, have been developed using related compounds. This research is crucial for advancing our understanding of neuroinflammatory conditions and developing new diagnostic tools (Moon et al., 2014).
Antibacterial and Antioxidant Activities
Further research into compounds with the acetamide moiety, like this compound, has also revealed their potential for antibacterial and antioxidant applications. New coumarin derivatives have been synthesized and shown to possess significant antibacterial activity against common pathogens such as E. coli, S. aureus, and B. subtilis, as well as antioxidant activities, highlighting their potential in pharmaceutical and therapeutic applications (Hamdi et al., 2012).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-18-5-3-2-4-16(18)13-23(12-15-6-8-17(21)9-7-15)19(24)14-22-10-11-27-20(22)25/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGWRWDJIPWRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC=C(C=C2)F)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.